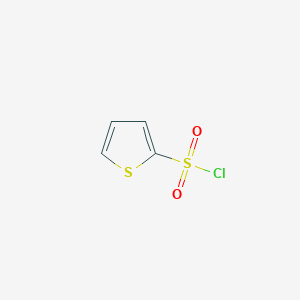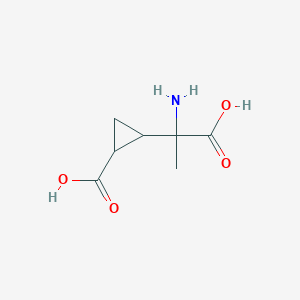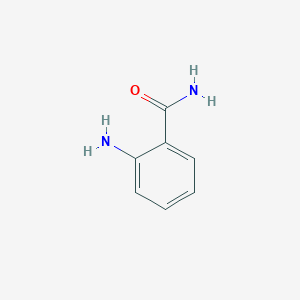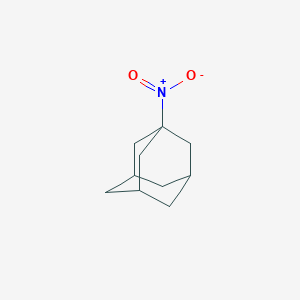
2-Thiophenesulfonyl chloride
Vue d'ensemble
Description
2-Thiophenesulfonyl chloride is a compound with the empirical formula C4H3ClO2S2 and a molecular weight of 182.65 . It is a colorless to brown low melting solid or liquid . It has been used in the preparation of various pharmaceuticals .
Synthesis Analysis
2-Thiophenesulfonyl chloride can be synthesized using chlorosulfonic acid and phosphorus pentachloride . Another synthesis method involves the preparation of 2-thiophene oxoethanoic acid in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 2-Thiophenesulfonyl chloride consists of a thiophene ring with a sulfonyl chloride group attached to the 2-position . The SMILES string representation is ClS(=O)(=O)c1cccs1 .Chemical Reactions Analysis
2-Thiophenesulfonyl chloride reacts with substituted anilines in methanol . It also undergoes solvolysis in binary solvent mixtures . It has been used in the preparation of 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene .Physical And Chemical Properties Analysis
2-Thiophenesulfonyl chloride is a solid at 20°C . It has a boiling point of 130-132°C/14 mmHg and a melting point of 30-32°C . It reacts with water .Applications De Recherche Scientifique
Preparation of Sulfonyl Derivatives
2-Thiophenesulfonyl chloride has been used in the preparation of 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene . This indicates its potential use in the synthesis of various sulfonyl derivatives, which can be important in medicinal chemistry and drug design.
Study of Reaction Kinetics
The kinetics of reactions of 2-thiophenesulfonyl chloride with substituted anilines in methanol has been reported . This suggests its use in studying reaction kinetics, which can provide valuable insights into the mechanisms of chemical reactions.
Solvolysis Studies
The kinetics of solvolysis (a type of chemical reaction in which a solvent breaks down a solute) of 2-thiophenesulfonyl chloride in binary solvent mixtures has been studied . This indicates its use in understanding solvolysis reactions, which are fundamental to many processes in chemistry.
Mécanisme D'action
Target of Action
2-Thiophenesulfonyl chloride, also known as Thiophene-2-sulfonyl chloride, is a chemical compound used in various chemical reactions. The primary targets of this compound are substituted anilines . Anilines are organic compounds consisting of a phenyl group attached to an amino group. They play a crucial role in the production of a wide range of chemicals.
Mode of Action
The compound interacts with its targets (substituted anilines) through a process known as sulfonylation . In this process, a sulfonyl group is transferred to the aniline, resulting in the formation of a new compound. The kinetics of this reaction have been studied in methanol .
Biochemical Pathways
The compound’s ability to undergo reactions with substituted anilines suggests that it may influence pathways involving these molecules .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of 2-Thiophenesulfonyl chloride is the formation of new compounds through the sulfonylation of substituted anilines . This can lead to the creation of various products, depending on the specific anilines involved in the reaction.
Action Environment
The action of 2-Thiophenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water . Additionally, the compound’s reactions with substituted anilines have been studied in methanol , suggesting that the solvent environment can also impact its action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNLHYZDXIBHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066093 | |
| Record name | 2-Thiophenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenesulfonyl chloride | |
CAS RN |
16629-19-9 | |
| Record name | 2-Thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16629-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016629199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)






![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)



